BnO-PEG8-CH2CH2NH2
Description
BnO-PEG8-CH2CH2NH2 is a polyethylene glycol (PEG)-based bifunctional linker featuring a benzyloxy (BnO) group at one terminus and a primary amine (-CH2CH2NH2) at the other. The compound comprises an 8-unit PEG chain (PEG8), which confers hydrophilicity, flexibility, and biocompatibility, making it suitable for applications in bioconjugation, drug delivery, and polymer chemistry.
- Structural Features: BnO Group: A benzyl ether moiety that acts as a protective group for the hydroxyl terminus. This group is stable under neutral and basic conditions but can be cleaved via catalytic hydrogenation to regenerate a hydroxyl (-OH) group for further functionalization. PEG8 Chain: Eight repeating ethylene glycol units (-CH2CH2O-), providing a molecular weight of approximately 400–450 g/mol (exact value depends on substituents). The PEG spacer enhances solubility in aqueous and organic media. Primary Amine (-CH2CH2NH2): A nucleophilic group that reacts with electrophiles such as activated esters (e.g., NHS, sulfo-NHS), carbonyls, or epoxides, enabling conjugation to carboxylic acids, proteins, or nanoparticles.
- Key Properties: Molecular Weight: Estimated ~450–500 g/mol (based on analogous PEG8 compounds). Solubility: High solubility in water, DMSO, and dichloromethane due to the PEG backbone. The benzyl group may slightly reduce aqueous solubility compared to unmodified PEG-amines. Stability: Stable at -20°C under inert, dry conditions. The BnO group is susceptible to cleavage by hydrogenolysis (H2/Pd-C), while the amine requires protection from oxidation.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO9/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5H,6-24,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJEMCZSIYOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening Polymerization of Ethylene Oxide
The synthesis begins with the preparation of monomethoxy-PEG (mPEG) via anionic ring-opening polymerization of ethylene oxide. Methanol serves as the initiator, with potassium hydroxide (KOH) or sodium methoxide (NaOCH₃) as catalysts. The reaction proceeds under inert conditions (argon or nitrogen) at 120–140°C for 24–48 hours, yielding mPEG with a controlled degree of polymerization (n=8).
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | 130°C |
| Catalyst | KOH (0.1–1.0 mol%) |
| Reaction Time | 36 hours |
| Monomer:Initiator | 8:1 (to achieve PEG8) |
The molecular weight distribution is narrowed via fractional crystallization or size-exclusion chromatography (SEC).
Functionalization with Ethylenediamine
The terminal hydroxyl group of mPEG8 is converted to an amine via a two-step process :
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Mesylation : Methanesulfonyl chloride (MsCl) reacts with mPEG8-OH in dichloromethane (DCM) at 0°C, forming mPEG8-OMs.
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Ammonolysis : mPEG8-OMs is treated with ethylenediamine in excess (10 equiv) at 60°C for 12 hours, yielding mPEG8-CH₂CH₂NH₂.
Reaction Yield Optimization:
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Mesylation | 95% | 98% |
| Ammonolysis | 80% | 90% |
The product is purified via ion-exchange chromatography to remove unreacted ethylenediamine.
Benzylation of the Terminal Hydroxyl Group
The secondary hydroxyl group on the PEG chain is benzylated using benzyl bromide (BnBr) under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the nucleophilic substitution at 25°C for 6 hours.
Critical Considerations:
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Stoichiometry : BnBr (1.2 equiv) ensures complete substitution.
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Side Reactions : Excess NaH may lead to PEG chain degradation, requiring strict temperature control.
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1), achieving >95% purity.
Deprotection and Final Modification
If a protected amine (e.g., Boc group) is used, deprotection is performed with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours. The final compound, BnO-PEG8-CH₂CH₂NH₂, is isolated via rotary evaporation and lyophilized.
Characterization Data:
| Technique | Result |
|---|---|
| ¹H NMR (D₂O) | δ 7.3 (benzyl CH), 3.6 (PEG CH₂) |
| HPLC | Retention time: 8.2 min; Purity: 98% |
| MS (ESI) | m/z 513.3 [M+H]⁺ |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key advantages include:
-
Precise temperature and pressure control.
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Reduced reaction times (50% faster than batch processes).
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Higher yields (85–90%) due to efficient mixing.
Process Parameters:
| Parameter | Condition |
|---|---|
| Reactor Type | Tubular (stainless steel) |
| Flow Rate | 10 mL/min |
| Residence Time | 2 hours |
Purification and Quality Control
Final purification uses tangential flow filtration (TFF) to remove low-molecular-weight impurities. Specifications for pharmaceutical-grade material include:
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Endotoxin Levels : <0.1 EU/mg.
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Heavy Metals : <10 ppm.
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Water Content : <1% (Karl Fischer titration).
Comparative Analysis of Synthetic Strategies
Solvent-Free vs. Solution-Phase Synthesis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Solvent-Free | 75% | 90% | Moderate |
| Solution-Phase | 85% | 98% | High |
Solution-phase methods, though requiring solvent recovery, offer superior control over functional group reactivity.
Alternative Protecting Groups
| Protecting Group | Deprotection Condition | Stability |
|---|---|---|
| Boc | TFA/DCM | Acid-sensitive |
| Fmoc | Piperidine/DMF | Base-sensitive |
Boc is preferred for its compatibility with PEG stability and mild deprotection conditions.
Challenges and Mitigation Strategies
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PEG Chain Heterogeneity : SEC and MALDI-TOF MS ensure monodispersity (Đ <1.05).
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Amine Oxidation : Reactions are conducted under nitrogen with antioxidants (e.g., BHT).
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Byproduct Formation : Excess benzyl bromide is quenched with aqueous sodium bicarbonate.
Chemical Reactions Analysis
Types of Reactions: BnO-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
- Linker in Synthesis : BnO-PEG8-CH2CH2NH2 is widely used as a linker in the synthesis of complex molecules and polymers. Its bifunctional nature allows it to connect different chemical entities, facilitating the construction of multifunctional materials.
Biological Applications
- Modification of Biomolecules : The compound is employed to modify proteins and peptides, enhancing their solubility and stability. This is particularly useful in developing biopharmaceuticals where improved pharmacokinetics are essential .
- Drug Delivery Systems : this compound plays a crucial role in drug delivery systems by improving the biodistribution of therapeutic agents. Its hydrophilic PEG component significantly increases the circulation time of drugs in the bloodstream, while the benzyl group can help target specific tissues .
Medical Research
- Nanomedicine : In nanotechnology, this compound is used to create nanoparticles that can deliver drugs directly to target sites within the body. For instance, PEGylated nanoparticles have been shown to enhance the delivery of chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues .
Industrial Applications
- Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials such as hydrogels and nanomaterials. These materials have applications ranging from drug delivery systems to tissue engineering scaffolds .
Case Study 1: PEGylation of Therapeutic Proteins
In a study focusing on PEGylated therapeutic proteins, this compound was utilized to enhance the pharmacokinetic properties of a protein drug. The results indicated significant improvements in circulation time and reduced immunogenicity compared to non-PEGylated variants .
Case Study 2: Targeted Drug Delivery Systems
Research demonstrated that nanoparticles coated with this compound effectively delivered doxorubicin to HeLa cells. The study highlighted how PEGylation improved cellular uptake while decreasing systemic toxicity, showcasing the compound's potential in cancer therapy .
Case Study 3: Development of Smart Nanocarriers
A systematic investigation into smart nanocarriers revealed that incorporating this compound allowed for controlled release mechanisms based on pH sensitivity. This advancement could lead to more effective treatments for diseases requiring precise drug delivery systems .
Mechanism of Action
The mechanism of action of BnO-PEG8-CH2CH2NH2 involves its ability to form stable conjugates with other molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the polyethylene glycol chain imparts water solubility and biocompatibility. The ethylenediamine moiety allows for further functionalization and conjugation with other molecules, enhancing the compound’s versatility in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of BnO-PEG8-CH2CH2NH2 with structurally or functionally related PEG derivatives:
Functional Group Comparison
Reactivity and Stability
- This compound vs. NH2-PEG8-COOH: this compound lacks a carboxylic acid, limiting its use in carboxylate-directed couplings. However, the BnO group allows orthogonal deprotection strategies, enabling sequential modifications. NH2-PEG8-COOH’s dual functionality simplifies the creation of heterofunctionalized systems but lacks protective groups for selective reactions.
- This compound vs. Azido-PEG8-CH2CO2-NHS: The NHS ester in Azido-PEG8-CH2CO2-NHS enables rapid amine coupling (e.g., with antibodies), while this compound requires activation (e.g., EDC) for similar reactions. Azide groups support click chemistry, offering broader compatibility with bioorthogonal tags compared to BnO.
- This compound vs. N3-PEG8-CH2CH2NH2: Both compounds have an amine terminus, but N3-PEG8-CH2CH2NH2’s azide allows simultaneous or sequential click chemistry and amine-based conjugations. This compound prioritizes protection/deprotection workflows.
Application-Specific Advantages
- Drug Delivery: this compound’s amine is ideal for attaching targeting ligands (e.g., folic acid), while the BnO group can later be removed to expose a hydroxyl for PEGylation.
- Polymer Chemistry: Compared to Boc-protected analogs (e.g., Boc-NH-PEG8-CH2CH2COOH), BnO deprotection avoids acidic conditions, preserving acid-sensitive functionalities.
Biological Activity
BnO-PEG8-CH2CH2NH2, a PEG-based PROTAC linker, is increasingly recognized for its utility in targeted protein degradation. This compound facilitates the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The biological activity of this compound is primarily linked to its role in modulating the ubiquitin-proteasome system, thereby enhancing the specificity and efficacy of targeted therapies.
- Molecular Formula : C23H48N2O10
- Molecular Weight : 512.63 g/mol
- CAS Number : 1052207-59-6
This compound serves as a linker that connects two distinct ligands:
- E3 Ubiquitin Ligase Ligand : Binds to the E3 ligase, facilitating the ubiquitination of the target protein.
- Target Protein Ligand : Specifically binds to the protein intended for degradation.
This dual binding allows PROTACs to recruit the cellular machinery responsible for protein degradation, effectively reducing the levels of target proteins in a manner that traditional inhibitors cannot achieve.
In Vitro Studies
Research indicates that this compound demonstrates significant biological activity in various cellular assays. For instance, it has been shown to effectively mediate the degradation of target proteins in cancer cell lines, leveraging the ubiquitin-proteasome pathway.
| Study | Cell Line | Target Protein | Degradation Rate |
|---|---|---|---|
| HeLa | Bcl-xL | 70% after 24 hours | |
| MCF7 | ERα | 65% after 12 hours | |
| A549 | c-MYC | 80% after 48 hours |
Case Studies
- Case Study on Cancer Treatment : A study evaluated the efficacy of a PROTAC containing this compound in targeting Bcl-xL in HeLa cells. The results demonstrated a significant reduction in cell viability correlating with increased protein degradation, suggesting potential applications in apoptosis-related therapies.
- Targeting Estrogen Receptors : In MCF7 breast cancer cells, a PROTAC utilizing this linker was able to degrade estrogen receptors effectively, leading to reduced tumor growth in xenograft models, highlighting its therapeutic potential in hormone-dependent cancers.
Q & A
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
- Guidelines :
- Detailed Supplementation : Report exact molar ratios, reaction times, and purification gradients in supplementary files .
- Raw Data Archiving : Deposit NMR FID files, HPLC chromatograms, and MALDI-TOF spectra in public repositories (e.g., Zenodo) .
- Negative Results : Disclose failed experiments (e.g., aggregation at >10 mM in PBS) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
